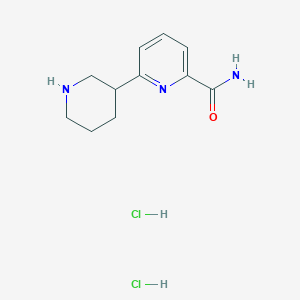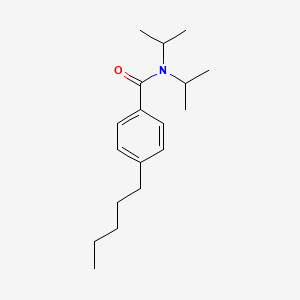![molecular formula C13H21NO6 B1413473 2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid CAS No. 2097952-96-8](/img/structure/B1413473.png)
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid
説明
2-((Tert-butoxycarbonyl)amino)-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetic acid (TBCAA) is an organic compound belonging to the class of carboxylic acids. It is a derivative of aspartic acid and has a molecular weight of 284.37 g/mol. TBCAA is a chiral molecule and is used in a variety of scientific research applications. It is often used in the synthesis of peptides and proteins, as well as in the development of new drugs and pharmaceuticals.
科学的研究の応用
Synthesis and Characterization
- Boc-OASUD in Amino Acid Protection : A new reagent, Boc-OASUD, has been developed for preparing N-Boc-amino acids, a process critical for peptide synthesis. This reagent offers advantages in terms of stability and purity compared to traditional methods (Rao et al., 2017).
- Tert-Butyloxycarbonyl Group Quantification : A method for cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides was established, enhancing the precision in analyzing these compounds (Ehrlich-Rogozinski, 1974).
Advanced Synthesis Techniques
- Building Block for Polyketides Synthesis : This compound has been utilized in the transformation and reduction processes for the synthesis of complex structures like arenamides, showcasing its role in creating biologically active compounds (Shklyaruck, 2015).
- N-Boc N,O-Acetal in Solid Phase Synthesis : The compound's derivatives are used in solid-phase synthesis, particularly in creating novel peptide isosteres, demonstrating its utility in innovative chemical syntheses (Groth & Meldal, 2001).
Applications in Medicinal Chemistry
- Synthesis of Biologically Active Compounds : It plays a role in the synthesis of compounds like N-cyclohexyl-3-oxo-2-arylpropanamides, highlighting its contribution to medicinal chemistry and drug development (Poor et al., 2018).
- Catalysis in Amino Acid Protection : This compound is used in N-tert-butoxycarbonylation of amines, an essential step in the synthesis of protected amino acids for peptide construction (Heydari et al., 2007).
Development of Novel Synthetic Routes
- Piperazine-2,5-diones Synthesis : Its derivatives, after deprotection, are used in microwave-assisted cyclization to produce diastereomerically pure piperazine-2,5-diones, showcasing the compound's role in developing new synthetic pathways (Nikulnikov et al., 2010).
Conformational Analysis and Peptide Mimetics
- Spirolactams as Pseudopeptides : The compound's derivatives are used to synthesize constrained surrogates for dipeptides, aiding in the understanding of peptide conformations (Fernandez et al., 2002).
- Hydrogen-Bonded Dimers in Peptide Mimetics : Its derivatives form hydrogen-bonded dimers in solutions, mimicking peptide structures and contributing to the study of peptide mimetics (Nowick et al., 2000).
特性
IUPAC Name |
2-(5,8-dioxaspiro[3.4]octan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-9(10(15)16)8-6-13(7-8)18-4-5-19-13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXLWGGRWGROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2(C1)OCCO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)



![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)


![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)
![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)

